molecular formula C12H9Br2NO2S B2479407 4-bromo-N-(3-bromophenyl)benzenesulfonamide CAS No. 349404-99-5

4-bromo-N-(3-bromophenyl)benzenesulfonamide

Cat. No.: B2479407
CAS No.: 349404-99-5
M. Wt: 391.08
InChI Key: IVCLEMBBYDDEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Br2NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of two bromine atoms and a sulfonamide group attached to a benzene ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Properties

IUPAC Name

4-bromo-N-(3-bromophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLEMBBYDDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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